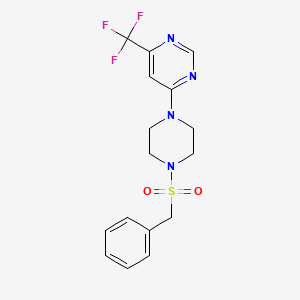

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Beschreibung

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with a piperazine ring bearing a benzylsulfonyl group and at position 6 with a trifluoromethyl (-CF₃) group. The trifluoromethyl group is a common motif in medicinal chemistry due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity . This compound is structurally analogous to several pharmacologically active pyrimidine derivatives, making it a subject of interest in drug discovery.

Eigenschaften

IUPAC Name |

4-(4-benzylsulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2S/c17-16(18,19)14-10-15(21-12-20-14)22-6-8-23(9-7-22)26(24,25)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZFBENFLYXOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common method involves the nucleophilic substitution reaction of a piperazine derivative with a benzylsulfonyl chloride to form the benzylsulfonyl-piperazine intermediate. This intermediate is then reacted with a trifluoromethyl-pyrimidine derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has a broad range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific molecular pathways involved in cell proliferation.

Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzylsulfonyl group can modulate its solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The compound’s structural analogs vary primarily in substituents on the piperazine ring and pyrimidine core. Key comparisons include:

Piperazine Substituents

- Pyrazine-2-carbonyl group (BK80329): Introduces aromaticity and hydrogen-bonding capacity via the pyrazine ring .

- tert-Butyl group (Abbott compound): A bulky, nonpolar substituent that may enhance membrane permeability but reduce solubility .

Pyrimidine Substituents

- Trifluoromethyl (-CF₃) at position 6 : Common in analogs (e.g., BK80329, Abbott compound) for metabolic stability .

- Morpholin-4-yl and thieno[3,2-d]pyrimidine (EP 2 402 347 A1): Alters the core heterocycle, impacting electronic properties and target selectivity .

Physicochemical and Pharmacological Properties

Molecular Weights and Solubility

*Calculated based on structural formula.

Pharmacological Insights

- The Abbott compound (2-(tert-butyl)-4-(piperazin-1-yl)-6-CF₃-pyrimidine) is a dopamine D3 receptor ligand, suggesting that analogs with trifluoromethylpyrimidine cores may target neurotransmitter receptors .

- Thienopyrimidine derivatives (e.g., EP 2 402 347 A1) demonstrate kinase inhibitory activity, highlighting the impact of core heterocycle modifications .

Biologische Aktivität

The compound 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a member of a class of pyrimidine derivatives that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18F3N3O2S

- Molecular Weight : 373.39 g/mol

- Structural Features :

- A piperazine ring, which is known for enhancing the bioavailability of compounds.

- A trifluoromethyl group that may contribute to its pharmacological properties.

- A sulfonyl group that can influence the compound's solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of trifluoromethyl pyrimidine derivatives. The compound has been evaluated for its efficacy against various cancer cell lines:

These findings suggest that the compound exhibits significant cytotoxic effects against several cancer types, demonstrating its potential as an anticancer agent.

Tyrosinase Inhibition

Tyrosinase inhibitors are critical in treating hyperpigmentation disorders. The compound's structural analogs have shown promising results in inhibiting tyrosinase activity:

- Competitive Inhibition : A derivative of this compound demonstrated an IC50 value of 0.18 µM , significantly more potent than kojic acid (IC50 = 17.76 µM) . This suggests that modifications to the benzylsulfonyl piperazine structure can enhance tyrosinase inhibition.

Antifungal Activity

The antifungal properties of related compounds have been explored, with some derivatives showing effective inhibition against fungal pathogens:

These results indicate that the compound may possess antifungal properties, warranting further investigation into its potential use in agricultural applications.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound likely interacts with specific enzymes, such as tyrosinase, through competitive inhibition, altering the enzyme's active site dynamics.

- Cell Cycle Arrest : Preliminary studies suggest that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cancer cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

- Study on Tyrosinase Inhibitors : A series of derivatives were synthesized and evaluated for their inhibitory effects on Agaricus bisporus tyrosinase, revealing several compounds with low micromolar IC50 values and minimal cytotoxicity .

- Anticancer Efficacy Assessment : In vitro tests demonstrated significant anticancer activity against various cell lines, supporting the hypothesis that trifluoromethyl pyrimidines can serve as effective anticancer agents .

- Antifungal Activity Evaluation : Bioassays conducted on several fungal strains indicated strong antifungal activity for specific derivatives, suggesting potential applications in crop protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.